![molecular formula C9H8ClN3O B1604683 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline CAS No. 886365-74-8](/img/structure/B1604683.png)
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Overview
Description
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide to form the oxadiazole ring. The chloromethyl group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline has shown promise in medicinal applications, particularly in the development of antitumor agents . Studies indicate that it acts as a dual inhibitor of Mer and c-Met kinases, which are often overexpressed in tumors. For instance, one study reported IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM for its inhibitory activity against these kinases.
Key Findings:
- Anticancer Activity: Effective against various cancer cell lines.
- Mechanism of Action: Interacts with biological targets such as enzymes and receptors.
Antimicrobial Properties
The oxadiazole ring is known for its diverse biological activities, including antimicrobial and antifungal properties. Compounds containing oxadiazole structures have been investigated for their effectiveness against various pathogens. The presence of the chloromethyl group may enhance these biological activities.
Chemical Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create various derivatives through chemical modifications.
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Antitumor Drug Development: Research focusing on the synthesis and evaluation of derivatives targeting Mer and c-Met kinases has highlighted the compound's potential as an effective therapeutic agent.
- Antimicrobial Activity Assessment: Studies have demonstrated its effectiveness against specific bacterial strains and fungi, supporting its use in developing new antimicrobial agents.
- Chemical Synthesis Innovations: As a versatile building block in organic synthesis, it has been utilized to create novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for other functional groups, enhancing the compound’s binding affinity and specificity. The aniline moiety can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
- 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)benzene
Uniqueness
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is unique due to the presence of both the chloromethyl group and the aniline moiety. This combination allows for a wide range of chemical modifications and applications. The chloromethyl group is particularly reactive, enabling the synthesis of various derivatives through nucleophilic substitution reactions .
Biological Activity
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, with the chemical formula and CAS number 886365-74-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The oxadiazole moiety is often associated with anticancer properties and has been explored for its ability to inhibit various biological targets.
Biological Activity Overview
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. Specifically, studies have shown that this compound may act through several mechanisms:
- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines.
- Apoptosis Induction : It has been reported to induce apoptosis in cancer cells through activation of the p53 pathway and caspase cascades.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
Anticancer Activity
A study highlighted the compound's effectiveness against human leukemia cell lines such as CEM-13 and U-937. The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent cytotoxicity compared to conventional chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
CEM-13 | 0.65 | Doxorubicin |
U-937 | 2.41 | Doxorubicin |
The mechanisms underlying the anticancer effects of this compound include:
- Induction of Apoptosis : Flow cytometry assays demonstrated that the compound effectively induces apoptosis in MCF-7 breast cancer cells via increased p53 expression and caspase-3 activation .
- Inhibition of Carbonic Anhydrases : The compound has shown selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .
Case Studies
Several case studies have evaluated the biological activity of oxadiazole derivatives:
- Study on Breast Cancer Cells : In vitro studies indicated that compounds similar to this compound exhibit higher cytotoxicity against MCF-7 cells than standard treatments .
- Molecular Docking Studies : Computational studies revealed strong interactions between the oxadiazole moiety and target proteins involved in cancer pathways. These interactions suggest a potential for developing novel therapeutic agents based on this scaffold .
Properties
IUPAC Name |
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBPWVGVJYBSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649653 | |
Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-74-8 | |
Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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